molecular formula C23H22FN3O3S B2442182 2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-98-0

2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2442182
CAS No.: 942004-98-0
M. Wt: 439.51
InChI Key: CYAUTUCXZHVDKY-UHFFFAOYSA-N
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Description

2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structural motifs, such as substituted benzamides and carboxamide derivatives, are frequently investigated for their biological activities. Research often focuses on synthesizing novel compounds and testing their potential as therapeutic agents due to their anti-inflammatory, analgesic, and cytotoxic properties. For instance, compounds derived from benzodifuranyl, thiazolopyrimidines, and 4-thiazolidinones have been synthesized and assessed for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, as well as their antimicrobial and cytotoxic effects against various cancer cell lines (A. Abu‐Hashem et al., 2020); (N. Patel & S. D. Patel, 2010).

Chemical Synthesis and Characterization

The synthesis and characterization of novel chemical entities with potential pharmacological applications are a significant area of research. Studies often involve the synthesis of novel derivatives of existing pharmacophores to explore their structural and functional relationships. Research on similar compounds, such as the synthesis of ferrocenylmethyl benzene-carboxamide derivatives and their structural characterization, highlights the ongoing interest in developing new compounds with potential therapeutic applications (Paula N. Kelly et al., 2007).

Antimicrobial and Antitumor Activities

Compounds featuring similar structural components have been explored for their antimicrobial and antitumor activities. For example, the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation for antifungal and antibacterial activities demonstrate the pharmaceutical potential of these compounds (N. Patel & S. D. Patel, 2010). Additionally, studies on the cytotoxic activities of carboxamide derivatives against various cancer cell lines underscore the relevance of structural modifications in enhancing pharmacological profiles (L. Deady et al., 2005).

Advanced Materials Research

Beyond pharmacological applications, research into similar compounds also extends to materials science, where the synthesis and properties of novel polymers and co-crystals are investigated for their potential use in various applications. Studies on hyperbranched polybenzoxazoles and the synthesis of co-crystals with modified mechanical behaviors illustrate the versatility of chemical research in contributing to advancements in materials science (C. Hong et al., 2003); (Shubhangi Kakkar et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Thiazole compounds have been shown to have protective effects against diabetes mellitus (dm), suggesting potential targets within the insulin signaling pathway .

Mode of Action

It has been suggested that thiazole derivatives exert their effects through antioxidant and free radical scavenging activities . This could potentially involve the modulation of redox-sensitive signaling pathways and transcription factors.

Biochemical Pathways

The compound appears to influence several biochemical pathways related to glucose metabolism, lipid profile, inflammation, and oxidative stress . It has been shown to attenuate hyperglycemia, improve insulin sensitivity, and ameliorate dyslipidemia . Furthermore, it seems to reduce levels of pro-inflammatory cytokines and oxidative stress markers .

Pharmacokinetics

In an animal model, the administration of a thiazole derivative for 4 weeks reversed the increased levels of serum glucose, insulin, and lipid parameters to normal, suggesting good bioavailability and effective systemic distribution .

Result of Action

The compound has been shown to have beneficial effects at the molecular and cellular levels. It appears to increase levels of antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while lowering the level of malondialdehyde (MDA), a marker of oxidative stress . It also seems to restore the levels of hepatic and renal injury markers . Histopathological studies have shown that it can normalize the morphology of pancreatic islets and reduce hepatic inflammation and lesions .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-30-17-4-2-3-14(13-17)11-12-25-22(29)18-9-10-19-20(18)26-23(31-19)27-21(28)15-5-7-16(24)8-6-15/h2-8,13,18H,9-12H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAUTUCXZHVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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